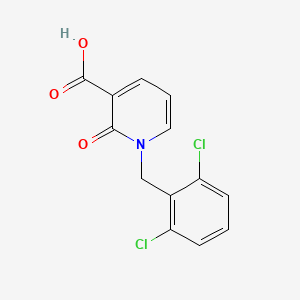
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide” is a benzamide derivative with a thiadiazole ring and a fluorobenzyl group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of a fluorobenzyl group indicates a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom substituted on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, thiadiazol, and fluorobenzyl groups. The fluorine atom in the fluorobenzyl group would be expected to be electronegative, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl group and the thiadiazol ring. The electronegativity of the fluorine atom could make the compound more reactive in certain chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds containing the 1,3,4-thiadiazole moiety have shown significant antimicrobial and antifungal properties. For instance, derivatives of 1,3,4-thiadiazole demonstrated strong antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, highlighting their potential as effective antimicrobial agents (Mohammadhosseini et al., 2009). Additionally, 1,3,4-thiadiazole derivatives have been found to exhibit good antifungal activities against tobacco mosaic virus (TMV), offering a promising avenue for agricultural applications to protect crops from viral infections (Tang et al., 2019).
Anticancer Potential
Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. Compounds featuring this core structure have shown cytotoxicity against various cancer cell lines, including breast cancer cells. The structural variations in these compounds significantly influence their activity, underscoring the importance of molecular design in developing effective anticancer agents (Almasirad et al., 2016). This suggests a potential research direction for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide in exploring its anticancer capabilities.
Anticonvulsant Activities
The search for new anticonvulsants has led to the investigation of 1,3,4-thiadiazole derivatives due to their promising anticonvulsant properties. These compounds have been tested in various seizure models and compared to classic drugs, showing high anticonvulsive activity and suggesting a potential for further preclinical studies as anticonvulsant agents (Sych et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEELQTPWLKRFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2811054.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2811056.png)




![5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2811062.png)
![(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2811063.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)
